BENGHE Foundational & Exploratory

Check Availability & Pricing

Structural analysis of the TISCH molecule

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B1198486

Misconception of TISCH as a Molecule

It is important to clarify a fundamental point regarding the topic of this technical guide. The term
"TISCH" does not refer to a specific molecule. Instead, TISCH is an acronym for the Tumor
Immune Single-cell Hub, a comprehensive and publicly accessible database that houses a vast
collection of single-cell RNA sequencing (scRNA-seq) data derived from the tumor
microenvironment (TME)[1][2][3]. Therefore, a structural analysis in the traditional sense of
determining the three-dimensional arrangement of atoms in a molecule is not applicable.

This guide will instead provide an in-depth technical overview of the TISCH database, a
resource of significant value to researchers, scientists, and drug development professionals.
We will delve into the structure of the database, the experimental and computational protocols
employed for data processing, and the various functionalities it offers for exploring the
complexities of the TME.

Introduction to the Tumor Immune Single-cell Hub
(TISCH)

The Tumor Immune Single-cell Hub (TISCH) is a large-scale, curated database that integrates
single-cell transcriptomic profiles from numerous high-quality tumor datasets across a wide
array of cancer types[1]. The primary objective of TISCH is to provide a centralized resource for
systematically visualizing, searching, and downloading gene expression atlases within the
TME, thereby enabling fast, flexible, and comprehensive exploration[1][4]. By applying a
uniform analysis pipeline to all datasets, TISCH allows for robust cross-study comparisons of
gene expression in different cell types, which is crucial for understanding the heterogeneity of
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the TME and its role in cancer progression and response to therapy[1][5]. The second iteration
of the database, TISCH2, has significantly expanded the number of included datasets and
cells, and has introduced new analytical functions[6][7].

Data Content and Organization

TISCH and its successor, TISCH2, have aggregated a substantial amount of sScRNA-seq data.
The quantitative scope of the database is summarized below.

ble 1: _ : 1 |

Metric TISCH (Initial Release) TISCH2 (Update)
Number of Datasets 79 190

Number of Cancer Types 27 50

Total Number of Cells ~2 million >6 million
Malignant Cells ~378,000 Not specified
Non-malignant Cells ~1.67 million Not specified

Human Datasets with

12 Not specified
Immunotherapy
Mouse Datasets with -

5 Not specified
Immunotherapy
PBMC Datasets from Healthy 3

Donors

Data for TISCH (Initial Release) is sourced from multiple references describing the initial
database[1][2][8]. Data for TISCH2 is from publications detailing the updated version[6][9].

Experimental and Computational Protocols

The utility of the TISCH database is underpinned by a standardized workflow applied to all
ingested datasets. This ensures consistency and comparability across diverse studies.

Data Collection and Curation
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o Data Sourcing: scRNA-seq datasets related to tumors are collected from public repositories
such as the Gene Expression Omnibus (GEO) and ArrayExpress|[8].

e Quality Control: Datasets are curated to include only those with a sufficient number of high-
quality cells (typically >1000)[8].

o Metadata Integration: Each dataset is accompanied by relevant metadata, including species,
cancer type, treatment information, number of patients and cells, sequencing technology,
and tumor stage[4].

Standardized Analysis Pipeline (MAESTRO)

TISCH employs a uniform analysis pipeline, referred to as MAESTRO, for processing all
ScRNA-seq data[9]. The key steps are outlined below.

e Quality Control (Cell Level): Individual cells are filtered based on standard metrics to remove
low-quality data.

o Batch Effect Removal: Computational methods are used to mitigate technical variations
between different samples or batches, which is crucial for accurate cross-dataset
comparisons[1].

o Clustering: Cells are grouped into clusters based on their gene expression profiles.

» Cell-type Annotation: A hierarchical cell-type annotation is performed at three levels:
malignancy, major-lineage, and minor-lineage[9]. This detailed annotation is a key feature of
TISCH.

 Differential Expression Analysis: Genes that are differentially expressed between different
cell clusters are identified[1].

e Functional Enrichment Analysis: Gene Set Enrichment Analysis (GSEA) is performed to
identify enriched biological pathways (e.g., KEGG and HALLMARK pathways) in different cell
populations[1][9].

The overall workflow of the TISCH2 database is depicted in the following diagram.
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Data Acquisition and Processing

Data Collection (Public Repositories) |

|

MAESTRO Uniform Analysis Pipeline |

Hierarchical Cell-Type Annotation

TISCH2 Database

Curated scRNA-seq Data
(>6 million cells, 190 datasets)

Analysis ang'Visualizatign Modules
Dataset Module Gene Module

Dataset Module Features \ Genew Features

Single-Dataset Exploration Multiple-Dataset Comparison Cell-Cell Interaction Analysis

G Correlation

Survival Analysis |

Click to download full resolution via product page

TISCH2 database workflow and features.

Core Functionalities and Visualization Tools

TISCH provides a user-friendly web interface with two main modules for data exploration: the
Dataset module and the Gene module[2][4].

Dataset Module
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This module allows for in-depth exploration of individual or multiple datasets.

o Single-Dataset Exploration: Users can view clustering results (e.g., on UMAP plots) and the
top differentially expressed genes for each cell cluster[9]. Gene expression can be visualized
on these plots.

o Multiple-Dataset Comparison: This feature enables the comparison of gene expression
across different datasets, which is valuable for identifying consistent patterns across various
cancer types or treatment conditions[1].

o Cell-Cell Interaction (CCI) Analysis: TISCH2 integrates tools like CellChat to infer and
visualize cell-cell communication networks based on ligand-receptor pairs[9]. This is crucial
for understanding the signaling dynamics within the TME.

o Transcription Factor (TF) Enrichment: The database provides analyses to predict the
transcriptional regulators that are active in different cell clusters, offering insights into the
gene regulatory networks[9].

The logical relationship for exploring cell-cell interactions within a single dataset is illustrated
below.

Select Single Dataset

Select Source and Target Cell Clusters View Interaction Count Heatmap

Visualize Significant Ligand-Receptor Pairs

Click to download full resolution via product page

Cell-cell interaction analysis workflow.

Gene Module
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The Gene module is designed for gene-centric queries across the entire database.

o Gene Expression Visualization: Users can search for a gene of interest and visualize its
expression levels across different cell types and datasets using heatmaps and violin
plots[10].

» Gene-Gene Correlation: TISCH2 can identify genes whose expression patterns are
correlated with a query gene, helping to uncover co-regulated genes and potential functional
relationships|[6].

o Survival Analysis: The platform includes functionality to perform survival analysis based on
gene expression levels, linking expression patterns to clinical outcomes|[6].

The workflow for a typical gene-centric query is as follows.

Input Gene of Interest

Select Cancer Type(s)

Expression Heatmap Violin Plots Correlated Genes

Click to download full resolution via product page

Survival Plots

Workflow for a gene-centric query in TISCH.

Conclusion

While "TISCH" is not a molecule, the Tumor Immune Single-cell Hub represents a structured
and invaluable resource for the scientific community. By providing a vast, curated, and
uniformly analyzed collection of single-cell transcriptomic data, TISCH and TISCH2 empower
researchers to investigate the intricate cellular and molecular landscape of the tumor
microenvironment. Its comprehensive suite of visualization and analysis tools facilitates the
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identification of novel therapeutic targets, the exploration of gene regulatory networks, and a
deeper understanding of the mechanisms underlying cancer immunity and therapy response[1]

[4].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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